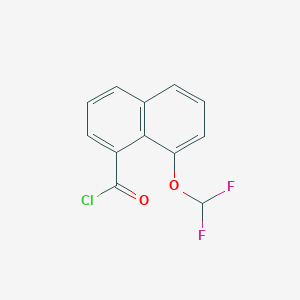

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride

描述

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a naphthalene derivative featuring a difluoromethoxy (-OCF$_2$H) group at the 1-position and a carbonyl chloride (-COCl) group at the 8-position. This compound is structurally distinct due to the electron-withdrawing nature of both substituents, which synergistically enhance its reactivity, particularly in acylating reactions.

属性

分子式 |

C12H7ClF2O2 |

|---|---|

分子量 |

256.63 g/mol |

IUPAC 名称 |

8-(difluoromethoxy)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)17-12(14)15/h1-6,12H |

InChI 键 |

XIHNGUIYYRTSOT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)F |

产品来源 |

United States |

准备方法

Difluoromethoxy Group Installation

The difluoromethoxy group is introduced via difluorocarbene insertion or nucleophilic substitution .

Method A: Difluorocarbene-Mediated Synthesis

-

Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and 1,8-bis(dimethylamino)naphthalene (proton sponge).

-

Conditions : Anhydrous dichloromethane, 50–60°C, 12–24 hours.

-

Mechanism : TFDA decomposes under catalysis by proton sponge to generate difluorocarbene (), which inserts into the naphthalene C–O bond (Figure 1).

Method B: Nucleophilic Substitution

Carbonyl Chloride Formation

The 8-position carboxylic acid is converted to the acid chloride using chlorinating agents.

Method 1: Thionyl Chloride ()

-

Conditions : Reflux in anhydrous toluene, catalytic DMF.

-

Mechanism :

-

Yield : 85–90%.

Method 2: Oxalyl Chloride ()

Comparative Analysis of Methods

| Parameter | Method A (TFDA) | Method B () |

|---|---|---|

| Temperature | 50–60°C | 120°C |

| Yield | 65–75% | 40–50% |

| By-Products | Minimal | Decarboxylation products |

| Scalability | Moderate | Low |

| Chlorination Agent | ||

|---|---|---|

| Reaction Time | 6–8 hours | 2 hours |

| Purity | 90–95% | 95–98% |

| Cost | Low | High |

Reaction Mechanisms and Kinetics

Difluorocarbene Insertion

The proton sponge catalyzes TFDA decomposition, releasing , which reacts with naphthalene-1-oxide to form the difluoromethoxy group. Isotopic labeling studies confirm the intermediacy of a carbene species.

Chlorination Kinetics

The rate of carbonyl chloride formation follows second-order kinetics, dependent on both carboxylic acid and concentrations. Activation energy is reduced by DMF, which polarizes the molecule.

Purification and Characterization

-

Purification : Flash chromatography (silica gel, hexane/ethyl acetate) isolates the product.

-

Characterization :

Industrial-Scale Production

Process Optimization

-

Continuous Flow Reactors : Minimize exposure to toxic gases (HCl, ).

-

Catalyst Recycling : Proton sponge is recovered via acid-base extraction.

Challenges and Limitations

-

Regioselectivity : Competing substitution at naphthalene 2-position reduces yield.

-

Moisture Sensitivity : Carbonyl chloride hydrolyzes to carboxylic acid if exposed to humidity.

Recent Advances

化学反应分析

1-(二氟甲氧基)萘-8-甲酰氯经历各种类型的化学反应,包括:

取代反应: 该化合物可以参与亲核取代反应,其中羰基氯基团被其他亲核试剂取代。

氧化和还原: 它可以被氧化形成相应的羧酸,或被还原形成醇。

加成反应: 该化合物也可以参与与各种试剂的加成反应。

这些反应中常用的试剂包括碱、酸和还原剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

1-(二氟甲氧基)萘-8-甲酰氯在科学研究中有多种应用:

化学: 它被用作合成更复杂的有机分子的中间体。

生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而受到研究。

医学: 正在探索其潜在的治疗应用。

工业: 它被用于生产各种化学产品和材料。

作用机制

1-(二氟甲氧基)萘-8-甲酰氯发挥其作用的机制涉及其与特定分子靶标的相互作用。二氟甲氧基基团和羰基氯基团在其反应性和与其他分子的相互作用中起着至关重要的作用。其作用机制所涉及的途径仍在研究中,需要进一步研究才能完全了解其作用。

相似化合物的比较

Comparison with Similar Compounds

Key differences arise from substituent types, positions, and electronic effects.

Structural and Functional Group Analysis

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride :

- Substituents: -OCF$_2$H (1-position), -COCl (8-position).

- Functional groups: Difluoromethoxy (electron-withdrawing) and carbonyl chloride (highly reactive acylating agent).

- Estimated molecular weight: ~232.6 g/mol (based on naphthalene backbone + substituents).

2-Naphthoyl Chloride (CAS RN 28198-65) :

- Substituent: -COCl (2-position).

- Molecular weight: 190.59 g/mol.

- Reactivity: Classic acylating agent, less sterically hindered than the 8-position derivative.

8-Chloro-1-Methylnaphthalene (CAS RN 84796-01-0) :

- Substituents: -CH$_3$ (1-position), -Cl (8-position).

- Molecular weight: 176.64 g/mol.

- XLogP3: 4.2 (indicative of moderate lipophilicity).

- Reactivity: Chlorine substituent offers moderate electrophilicity, but less reactive than carbonyl chloride.

- 1-Nitronaphthalene : Substituent: -NO$_2$ (1-position). Molecular weight: 173.17 g/mol. Reactivity: Nitro group is strongly electron-withdrawing, but less reactive in nucleophilic substitutions compared to carbonyl chloride.

Physicochemical Properties

*Estimated based on substituent contributions.

Research Findings and Implications

Synthetic Utility :

- The compound’s dual electron-withdrawing groups make it a potent intermediate for synthesizing fluorinated polymers or bioactive molecules, outperforming simpler naphthalene chlorides or nitro derivatives.

Stability Considerations :

- Like 2-naphthoyl chloride, the target compound is moisture-sensitive but may exhibit greater stability in anhydrous environments due to the -OCF$_2$H group’s inductive effects .

Industrial Applications :

- Its high reactivity positions it as a candidate for advanced material synthesis, contrasting with dimethylnaphthalenes (), which are primarily used as solvents or dye precursors.

生物活性

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a novel organic compound characterized by its unique structural features, including a difluoromethoxy group and a carbonyl chloride functional group attached to a naphthalene ring. Given its potential applications in medicinal chemistry and organic synthesis, understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Formula

- Molecular Formula : C₁₂H₇ClF₂O₂

- Molecular Weight : 256.63 g/mol

Structural Characteristics

The compound features:

- A difluoromethoxy group that enhances its lipophilicity.

- A carbonyl chloride functional group that can participate in nucleophilic reactions.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Difluoromethoxy and carbonyl groups | Position of the carbonyl group affects reactivity |

| 1-(Difluoromethoxy)naphthalene-3-carbonyl chloride | Similar structure, different carbonyl position | Varies in biological activity due to structural differences |

| Naphthalene-2-carboxylic acid | Lacks halogenated substituents | More polar, potentially different solubility properties |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, analogs of naphthalene derivatives have shown promising results against various cancer cell lines. In particular:

- IC₅₀ Values : Some naphthalene derivatives demonstrate IC₅₀ values in the low micromolar range against cancer cell lines such as HCT116 and OVCAR-8, suggesting effective antiproliferative properties .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar difluoromethoxy substituents have been reported to exhibit notable antifungal activity .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in disease progression .

Study 1: Anticancer Efficacy

A study investigating the efficacy of naphthalene-based compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of fluorinated groups enhanced biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds featuring difluoromethoxy groups. Results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications for infections .

常见问题

Q. How can researchers address discrepancies in reported molecular weight data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。